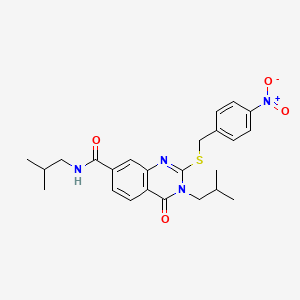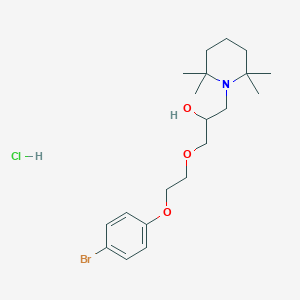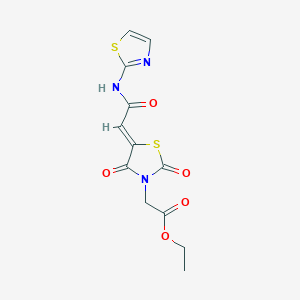![molecular formula C18H17N3O4 B2378248 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941136-33-0](/img/structure/B2378248.png)
3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . This compound is available from suppliers such as TimTec, LLC, ChemBridge Corporation, and Vitas M Chemical Limited .
Molecular Structure Analysis
The molecular structure of “3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Novel Benzamides
Benzamides, including those structurally related to 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, have been synthesized for various applications. For instance, the synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes demonstrate the potential for antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Synthesis of Derivatives and Antioxidant Activity
Another study involved the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, showing significant antioxidant activities, highlighting the potential for developing novel antioxidants (Tumosienė et al., 2019).
Biological and Pharmacological Studies
Antimicrobial and Antiproliferative Studies
N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their in vitro antibacterial and antifungal activities, with some compounds showing potent antimicrobial and antiproliferative effects (Kumar et al., 2012).
Antitumor Agents
Research on benzothiazole derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, which exhibits selective cytotoxicity against tumorigenic cell lines, suggests potential use as antitumor agents (Yoshida et al., 2005).
Chemical and Spectral Studies
Spectral Study of Benzamide Derivatives
Spectroscopic studies of benzamide derivatives, such as N-(4'-methyl)phenylbenzamide and N-(4'-nitro)phenylbenzamide, have been conducted to understand their fluorescence properties and excited-state conformation changes (Brozis et al., 1999).
Crystal Structure Analysis
The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide has been determined, providing insights into the molecular and electronic structure of such compounds (Saeed et al., 2008).
Corrosion Inhibition and Material Science
Corrosion Inhibition Studies
N-Phenyl-benzamides, including derivatives with nitro substituents, have been studied for their corrosion inhibition properties on mild steel in acidic environments, demonstrating their potential in material science applications (Mishra et al., 2018).
Synthesis of Optically Active Polyamides
New classes of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups have been synthesized, indicating applications in the field of polymer science (Faghihi et al., 2010).
Direcciones Futuras
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in “3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide” makes it a potential candidate for the development of new drugs . Future research could focus on exploring the biological activity of this compound and its potential applications in medicine .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure could contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have shown a variety of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-10-13(7-8-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXOQHUDKOYFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid](/img/structure/B2378167.png)
![N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2378171.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide](/img/structure/B2378174.png)


![1-Methyl-1-azaspiro[4.4]nonan-3-amine](/img/structure/B2378179.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2378180.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2378181.png)


![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2378186.png)
![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)